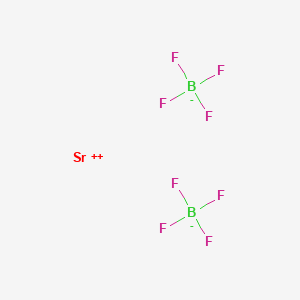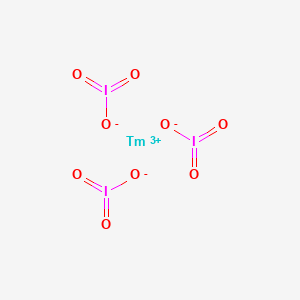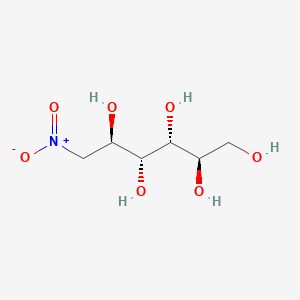
1-Deoxy-1-nitro-D-mannitol
Overview
Description
Preparation Methods
1-Deoxy-1-nitro-D-mannitol can be synthesized through several methods. One common approach involves the reaction of 2-deoxy-D-ribose with nitromethane, leading to a mixture of epimeric 1-nitro-1,3-dideoxy-hexitols, which can be further processed to obtain 3-deoxy-D-glucose and 3-deoxy-D-mannose . Another method involves the nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination of the resulting 2,5-anhydro-D-mannose .
Chemical Reactions Analysis
1-Deoxy-1-nitro-D-mannitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro-alcohols.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include nitromethane, nitrous acid, and various reducing agents. The major products formed from these reactions include 3-deoxy-D-glucose, 3-deoxy-D-mannose, and amino derivatives .
Scientific Research Applications
1-Deoxy-1-nitro-D-mannitol has several scientific research applications:
Voltammetry: It is used as a reagent in differential pulse voltammetry for monitoring blood-brain barrier transport.
Biomedical Research: It plays a crucial role in the development of new antibacterial drugs for combating infections caused by specific pathogens.
Medical Imaging: It is involved in the synthesis of 2-deoxy-2-fluoro-D-glucose, which is important in medical imaging.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-nitro-D-mannitol involves its interaction with molecular targets and pathways related to the blood-brain barrier. It acts as a voltammetric reagent, facilitating the monitoring of transport processes across the blood-brain barrier .
Comparison with Similar Compounds
1-Deoxy-1-nitro-D-mannitol can be compared with other similar compounds such as:
2-Deoxy-D-glucose: This compound is similar in structure but lacks the nitro group, making it more suitable for use in metabolic studies.
The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and applications in voltammetry and biomedical research .
Properties
IUPAC Name |
6-nitrohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915493 | |
| Record name | 1-Deoxy-1-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-83-8, 94481-72-8, 6027-42-5 | |
| Record name | 1-Deoxy-1-nitro-D-mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-nitro-L-galactitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159058 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-1-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DN-Man allow researchers to study changes in blood-brain barrier permeability?
A1: DN-Man is detectable at low concentrations using differential pulse voltammetry (DPV) with a carbon fiber microelectrode. [] The researchers found a detection limit of 0.5 mmol/L and a linear relationship between DN-Man concentration and DPV signal. [] When injected intravenously, DN-Man crosses the blood-brain barrier slowly, which is typical for molecules that do not readily permeate this barrier. [] The researchers were able to monitor the concentration of DN-Man in the brain over time using DPV, providing a real-time measurement of blood-brain barrier permeability.
Q2: What is the significance of using electrical stimulation of the locus coeruleus (LC) in this study?
A2: The locus coeruleus (LC) is a brain region known to influence blood-brain barrier permeability through the release of neurotransmitters. [] By electrically stimulating the LC, the researchers aimed to induce a controlled change in blood-brain barrier permeability. They observed that LC stimulation led to a significant increase in DN-Man concentration in the brain, demonstrating the LC's role in modulating the blood-brain barrier. [] This suggests that DN-Man, coupled with DPV, can be used to study the dynamic relationship between neuronal activity and blood-brain barrier permeability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



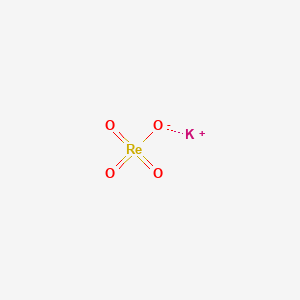
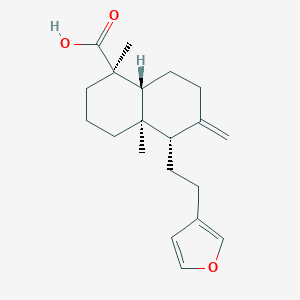
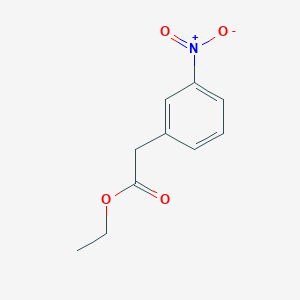
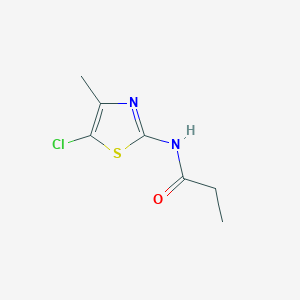
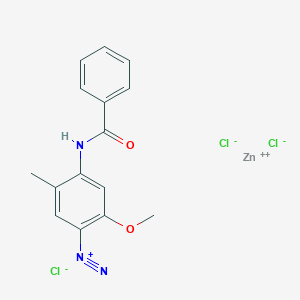
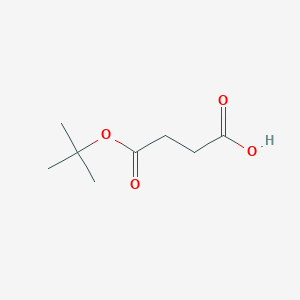
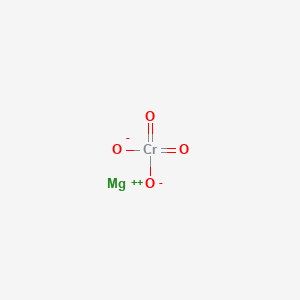
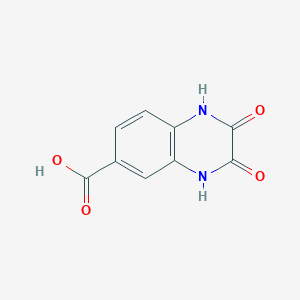

![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
